2-(4-Bromo-2-fluorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the phenyl ring of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-fluoroaniline with anthranilic acid under acidic conditions to form the quinazoline core. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon with hydrogen gas or sodium borohydride.
Major Products
Substitution: Formation of 2-(4-substituted-2-fluorophenyl)quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of 2-(4-amino-2-fluorophenyl)quinazoline.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)quinazoline involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)quinazoline
- 2-(4-Bromo-2-methylphenyl)quinazoline
- 2-(4-Bromo-2-nitrophenyl)quinazoline
Uniqueness
2-(4-Bromo-2-fluorophenyl)quinazoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1260811-76-4 |
---|---|
Molecular Formula |
C14H8BrFN2 |
Molecular Weight |
303.13 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenyl)quinazoline |
InChI |
InChI=1S/C14H8BrFN2/c15-10-5-6-11(12(16)7-10)14-17-8-9-3-1-2-4-13(9)18-14/h1-8H |
InChI Key |
ZRAMWUAXBDHOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.